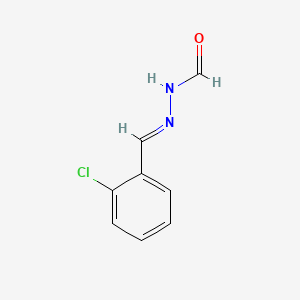
(E)-((2-Chlorophenyl)methylene)hydrazinecarboxaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-((2-Chlorophenyl)methylene)hydrazinecarboxaldehyde is an organic compound with the molecular formula C8H7ClN2O It is known for its unique structure, which includes a chlorophenyl group attached to a methylenehydrazinecarboxaldehyde moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-((2-Chlorophenyl)methylene)hydrazinecarboxaldehyde typically involves the reaction of 2-chlorobenzaldehyde with hydrazinecarboxaldehyde under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and reaction time, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure cost-effectiveness and efficiency. The reaction parameters are carefully controlled to maintain product quality and consistency.
Análisis De Reacciones Químicas
Types of Reactions
(E)-((2-Chlorophenyl)methylene)hydrazinecarboxaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorophenyl oxides, while reduction can produce hydrazine derivatives.
Aplicaciones Científicas De Investigación
(E)-((2-Chlorophenyl)methylene)hydrazinecarboxaldehyde has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (E)-((2-Chlorophenyl)methylene)hydrazinecarboxaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-((2-Bromophenyl)methylene)hydrazinecarboxaldehyde
- (E)-((2-Fluorophenyl)methylene)hydrazinecarboxaldehyde
- (E)-((2-Iodophenyl)methylene)hydrazinecarboxaldehyde
Uniqueness
(E)-((2-Chlorophenyl)methylene)hydrazinecarboxaldehyde is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. Compared to its bromine, fluorine, and iodine analogs, the chlorine atom provides a balance of reactivity and stability, making it a versatile compound for various applications.
Propiedades
Número CAS |
133661-91-3 |
|---|---|
Fórmula molecular |
C8H7ClN2O |
Peso molecular |
182.61 g/mol |
Nombre IUPAC |
N-[(E)-(2-chlorophenyl)methylideneamino]formamide |
InChI |
InChI=1S/C8H7ClN2O/c9-8-4-2-1-3-7(8)5-10-11-6-12/h1-6H,(H,11,12)/b10-5+ |
Clave InChI |
FVPHAIQPSYMHFH-BJMVGYQFSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)/C=N/NC=O)Cl |
SMILES canónico |
C1=CC=C(C(=C1)C=NNC=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


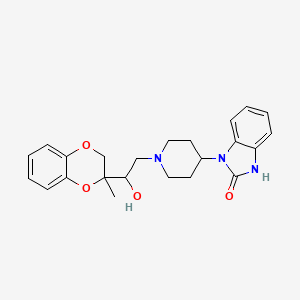
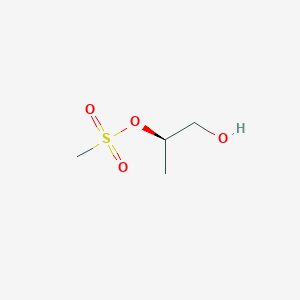
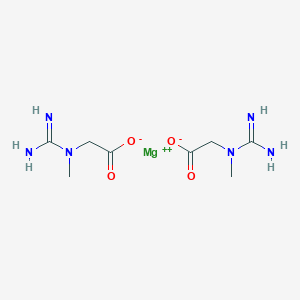
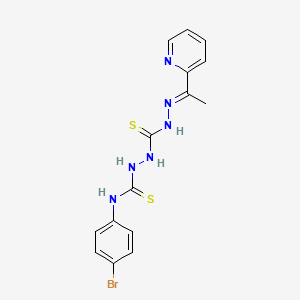

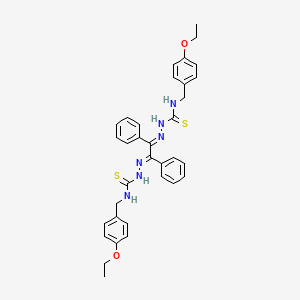
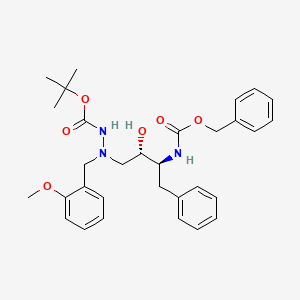
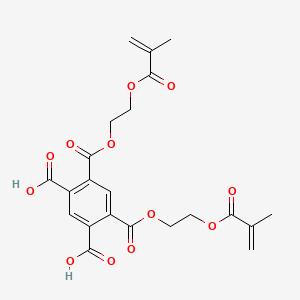

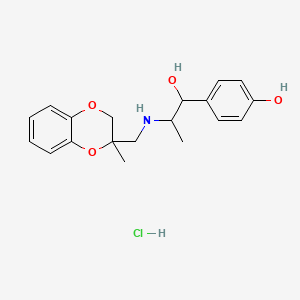
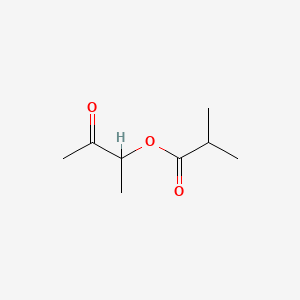
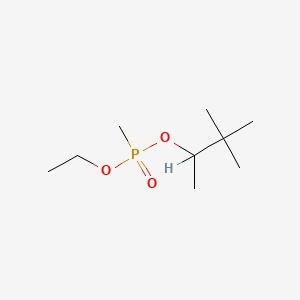
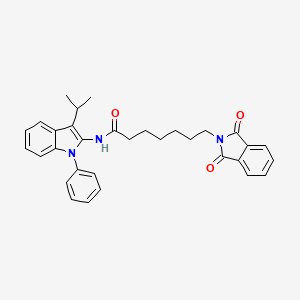
![13-phenyl-8-oxa-12-thia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),13-hexaen-16-one](/img/structure/B12713276.png)
